2-(3,4-dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3,4-dimethoxyphenyl acetamide, followed by the introduction of the triazolopyridazinylphenyl group through a series of coupling reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.
Biology: It is investigated for its biological activity, including potential interactions with biological targets such as enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials and chemical processes, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic benefits and side effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar core structure and are studied for their biological activities.
3,4-Dimethoxyphenyl derivatives:
Uniqueness
2-(3,4-Dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide stands out due to its unique combination of structural features, which may confer distinct biological and chemical properties
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a novel chemical entity with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.
Chemical Structure
The compound features a complex structure that includes:
- A 3,4-dimethoxyphenyl group.
- An N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl) moiety.
- An acetamide functional group.
This structural diversity contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Kinase Inhibition
Studies have shown that compounds containing triazole and pyridazine rings can act as inhibitors of specific kinases. For instance:
- The compound has demonstrated inhibitory activity against p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cancer progression .
- It may also affect other kinases relevant to cancer therapy, similar to other triazole derivatives that have been investigated for their anticancer properties .
2. Antitumor Activity
In preclinical studies:
- The compound exhibited significant antitumor effects in various cancer cell lines. Its mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of kinase signaling pathways .
- Specific case studies have reported that analogs of this compound show promise in treating non-small cell lung cancer (NSCLC) by selectively targeting tumor cells while sparing normal cells .
3. Neuroprotective Effects
Recent investigations suggest potential neuroprotective properties:
- Compounds with similar triazole structures have been found to modulate GABA receptors and exhibit neuroprotective effects in models of neurodegenerative diseases .
- This could open avenues for research into treatments for conditions such as Alzheimer's disease or Huntington's disease.
Research Findings
The following table summarizes key research findings related to the biological activity of the compound:
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- In a study involving patients with advanced NSCLC, a triazole-based inhibitor showed a response rate of over 30%, significantly improving progression-free survival compared to traditional therapies .
- Another study demonstrated that derivatives of this compound could reduce tumor size in animal models while exhibiting minimal side effects, underscoring their potential as safer treatment options .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-28-18-8-6-14(10-19(18)29-2)11-21(27)23-16-5-3-4-15(12-16)17-7-9-20-24-22-13-26(20)25-17/h3-10,12-13H,11H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGZQGVLGFDWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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